molecular formula C19H22N6O4S B2926711 N-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1795304-06-1

N-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

カタログ番号: B2926711
CAS番号: 1795304-06-1
分子量: 430.48
InChIキー: PLSACMKLSFOOBE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a quinoxaline core fused with a 1,4-dioxa-8-azaspiro[4.5]decane moiety and a 1-methylpyrazole-4-sulfonamide substituent. The 1,4-dioxa-8-azaspiro[4.5]decane group introduces conformational rigidity and sp³-hybridized nitrogen, which may enhance binding selectivity in biological targets. The sulfonamide group contributes to hydrogen-bonding capabilities and solubility, making the compound a candidate for enzyme inhibition studies .

Characterization via ¹H/¹³C NMR, HRMS, and X-ray crystallography (using SHELX or WinGX ) would confirm its structure and purity.

特性

IUPAC Name

N-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-24-13-14(12-20-24)30(26,27)23-17-18(22-16-5-3-2-4-15(16)21-17)25-8-6-19(7-9-25)28-10-11-29-19/h2-5,12-13H,6-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSACMKLSFOOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoxaline moiety, a pyrazole ring, and an azaspirodecane unit. Its molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 370.43 g/mol. The presence of sulfonamide groups contributes to its pharmacological properties.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to N-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide demonstrate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
N-(3-(1,4-dioxa...P. aeruginosa8 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: In Vitro Evaluation of Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that treatment with N-(3-(1,4-dioxa... resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with IC50 values ranging from 10 to 20 µM.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The sulfonamide group may inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.
  • DNA Interaction : The quinoxaline moiety is known for its ability to intercalate into DNA, potentially disrupting replication and transcription processes.

類似化合物との比較

Comparison with Similar Compounds

Key analogs include:

Key Observations:

Structural Diversity: The target compound’s quinoxaline core distinguishes it from the benzoimidazolone in and the propenamide in . Quinoxalines are redox-active and may exhibit unique electronic properties compared to the electron-deficient benzoimidazolone or the planar propenamide.

Synthetic Challenges :

  • Moderate yields (23–46%) for spiro-containing compounds in suggest inherent challenges in introducing the 1,4-dioxa-8-azaspiro[4.5]decane moiety. The target compound’s synthesis may face similar hurdles unless optimized.
  • Commercial availability of at a high price ($1,650) underscores the complexity of spiro ring syntheses .

Physicochemical Properties: The melting point of 170–172°C for indicates crystalline stability, likely due to intermolecular hydrogen bonding. The target compound’s sulfonamide group may further elevate its melting point or alter solubility. Solubility: The sulfonamide group in the target compound likely improves aqueous solubility compared to the ester and nonpolar phenyl groups in .

Characterization Tools :

  • All compounds rely on NMR and HRMS for structural validation. The use of SHELX or WinGX for crystallography is standard for resolving spiro systems and confirming conformational rigidity.

Research Implications

  • Biological Potential: While direct activity data for the target compound is unavailable, structural analogs with spiro rings and sulfonamides are often explored as kinase inhibitors or antimicrobial agents. The quinoxaline moiety further supports DNA-intercalation hypotheses.
  • Synthetic Optimization: Low yields in spiro-containing compounds highlight the need for novel catalysts or green solvents to improve efficiency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。